Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H11ClO4S2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
InChI Key |
ACRIAOJBIUEHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key transformations:
- Introduction of the chlorosulfonyl group via chlorosulfonation of a thiophene derivative.
- Coupling or substitution to attach the 2-methylphenyl substituent at the 5-position.
- Esterification or maintenance of the methyl carboxylate group at the 2-position.
These steps are often performed sequentially under controlled temperature and reaction conditions to maximize yield and purity.
Chlorosulfonation Step
The chlorosulfonyl group is introduced by reacting the thiophene ring with chlorosulfonating agents such as chlorosulfonic acid or sulfuryl chloride under low temperatures (5–15 °C) to avoid side reactions and decomposition. For example, in the synthesis of related intermediates, phosphorus pentachloride in chloroform at 5–15 °C was used to convert methyl 5-chloro-3-methylsulfonyl thiophene-2-carboxylate into chlorosulfonyl derivatives, followed by methanol quenching and aqueous workup to isolate the product with high purity (~98.3%) and good yield (~81.5%).
Coupling with 2-Methylphenyl Group
The 2-methylphenyl group is introduced typically through cross-coupling or substitution reactions on the thiophene ring, often prior to or after chlorosulfonation depending on the synthetic route. The exact coupling conditions vary but often involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under mild conditions to preserve sensitive groups.
Esterification and Purification
The methyl ester group at the 2-position is either retained from the starting material or introduced via esterification using methanol under acidic or basic catalysis. Purification is achieved through crystallization, filtration, and drying under controlled temperatures (50–60 °C) to yield a product with high HPLC purity (>98%).
Representative Preparation Protocols
Detailed Example from Patent Literature
A detailed synthesis from a 2013 patent describes the preparation of a related intermediate with similar functional groups:
- Step 1: Add methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (20 g) to purified water in a flask, stir at 10 ± 2 °C.
- Step 2: Simultaneously drip aqueous sodium carbonate and hydrochloride methyl sarcosinate solutions, stirring for 32–36 hours.
- Step 3: Filter and dry the resulting solid at 55–60 °C to yield the desired product with 98.8% purity and 84.6% yield.
- Variations in temperature (20 ± 2 °C, 30 ± 2 °C) and reaction time (15–36 hours) modulate yield and purity slightly.
This method emphasizes environmentally friendly conditions, low toxicity, and suitability for industrial scale-up.
Analytical and Quality Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for purity determination, with target purities above 98% for pharmaceutical intermediates.
- Yield Optimization: Reaction temperature, reagent stoichiometry, and reaction time are critical parameters.
- Environmental and Safety Notes: Use of aqueous media and mild conditions reduces hazardous waste and improves safety profiles.
Summary and Perspectives
The preparation of methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is well-documented in patent and chemical literature involving chlorosulfonation of thiophene derivatives followed by phenyl substitution and esterification. The methods prioritize high purity, good yields, and environmentally conscious processes. These intermediates serve as crucial building blocks in the synthesis of pharmaceuticals such as lornoxicam and related compounds.
Continued research focuses on optimizing reaction conditions to improve scalability, reduce reaction times, and minimize byproducts, supporting industrial applications.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the chlorosulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate are influenced by substituents on the thiophene ring. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Electrophilicity : The chlorosulfonyl group in all analogues reacts with amines, alcohols, and thiols. Electron-withdrawing groups (e.g., CF₃ in ) enhance reactivity, while bulky substituents (e.g., 2-methylphenyl) slow reaction kinetics .
- Solubility : The 2-methylphenyl group reduces solubility in polar solvents compared to the fluorophenyl analogue ().
- Stability : Compounds with trifluoromethyl or halogen substituents () exhibit greater thermal stability due to reduced electron density on the thiophene ring.
Biological Activity
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₁ClO₄S₂
- Molar Mass: 240.68 g/mol
- Melting Point: 61-64°C
- Solubility: Soluble in toluene
Safety and Handling:
The compound is classified as corrosive, requiring proper handling procedures to avoid skin and eye contact. It is important to wear protective equipment when working with this substance due to its irritant nature .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anticancer Activity
Research has also highlighted the anticancer potential of thiophene derivatives. A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
-
Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy of this compound.
- Method: Disk diffusion method against selected bacterial strains.
- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment:
- Objective: Investigate the cytotoxic effects on various cancer cell lines.
- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.
Table: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disk Diffusion | Inhibition zones comparable to antibiotics |
| Anticancer | MTT Assay | IC50 < 10 µM against cancer cell lines |
| Apoptosis Induction | Caspase Activation | Increased caspase activity in treated cells |
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically begins with a methyl 3-amino-thiophene-2-carboxylate precursor (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, CAS 91076-93-6 ). The amino group is converted to a sulfonyl chloride via sequential sulfonation and chlorination. For example:
Sulfonation: React the amino derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Chlorination: Treat the intermediate sulfonic acid with PCl₅ or SOCl₂ to yield the chlorosulfonyl group.
Microwave-assisted synthesis (e.g., 100°C/80 W for 30 min in ethanol ) may optimize reaction efficiency. Key challenges include regioselectivity and avoiding hydrolysis of the chlorosulfonyl group.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. The 2-methylphenyl group’s aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm), while the chlorosulfonyl group deshields adjacent thiophene protons .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (Exact Mass: ~323.06 g/mol ).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
- XLogP3-AA: Predict hydrophobicity (calculated XLogP ≈ 4.0 ) to guide solvent selection for reactions.
Advanced: How can discrepancies between computational and experimental solubility data be resolved?
Methodological Answer:
Discrepancies often arise from inaccurate force fields in computational models. To address this:
Experimental Validation: Use the shake-flask method to measure partition coefficients (e.g., octanol-water).
Computational Refinement: Apply density functional theory (DFT) with solvent models (e.g., COSMO-RS) to improve XLogP predictions .
Cross-Validation: Compare results with structurally analogous compounds (e.g., methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, CAS 5556-23-0 ).
Advanced: What strategies minimize side reactions during functionalization of the chlorosulfonyl group?
Methodological Answer:
- Controlled Conditions: Perform reactions under anhydrous conditions (argon atmosphere) at 0–5°C to suppress hydrolysis .
- Nucleophile Selection: Use non-polar solvents (e.g., THF) and bulky amines (e.g., tert-butylamine) to reduce steric hindrance and improve selectivity .
- In Situ Monitoring: Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Store in airtight containers at 0–6°C, protected from light and moisture to prevent decomposition .
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced: How does the chlorosulfonyl group’s reactivity compare to other sulfonyl derivatives in cross-coupling reactions?
Methodological Answer:
The chlorosulfonyl group exhibits higher electrophilicity than sulfonates or sulfonamides due to the electron-withdrawing chlorine. Key comparisons:
- Reactivity Order: Chlorosulfonyl > Tosylate > Mesylate.
- Catalytic Systems: Pd(PPh₃)₄ or CuI catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, but excess base (K₂CO₃) may hydrolyze the group .
- Side Reactions: Competing hydrolysis can be mitigated by using anhydrous DMF and molecular sieves .
Basic: What computational tools predict the compound’s stability under varying pH conditions?
Methodological Answer:
- Software: Use Gaussian09 or ORCA for DFT calculations to model hydrolysis pathways.
- Parameters: Calculate pKa of the chlorosulfonyl group (predicted ~1.5) using ChemAxon or ACD/Labs.
- Experimental Correlation: Validate predictions via pH-dependent stability studies monitored by HPLC .
Advanced: How can this compound serve as a precursor for kinase inhibitor synthesis?
Methodological Answer:
- Functionalization: Replace the chlorosulfonyl group with heterocyclic amines (e.g., indole-5-carboxamide) via nucleophilic substitution to create pharmacophores .
- Biological Screening: Use the resulting derivatives in assays targeting p38 MAP kinase or 17β-HSD2 inhibitors, noting IC₅₀ values in µM ranges .
- SAR Studies: Correlate substituent electronic effects (e.g., 2-methylphenyl vs. 4-chlorophenyl) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
